molecular formula C13H15NO3 B2743859 7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1976265-58-3

7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2743859
CAS No.: 1976265-58-3
M. Wt: 233.267
InChI Key: LOTWSFXBZHNGEI-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . The “7-Methoxy” part suggests a methoxy group (-O-CH3) attached to the 7th position of the indole structure .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the spiro-fusion and the methoxy group. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate molecular structure analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 7-Methoxyindole, has a density of 1.126 g/mL, a boiling point of 108°C to 110°C (0.3mmHg), and a refractive index of 1.612 .

Scientific Research Applications

Synthesis and Structural Characterization

  • A novel spiro[indoline-naphthaline]oxazine derivative was synthesized, and its crystal structure was characterized using various techniques. The study revealed the compound's excellent photochromism properties in different solvents, highlighting its potential in applications requiring photo-responsive materials (Li et al., 2015).

Photochromism and Photoinduced Properties

  • The photochromic behavior of spirooxazine derivatives has been extensively studied, with findings demonstrating their potential in developing light-responsive materials. These compounds exhibit significant changes in color upon UV light exposure, indicating their usefulness in photonic applications and as molecular switches (Kawauchi et al., 1990).

Colorimetric Detection of Metal Ions

  • A novel spirooxazine derivative was developed as a highly sensitive and selective colorimetric probe for the detection of mercury ions, Hg2+ and CH3Hg+. The probe demonstrated superior selectivity and sensitivity, showcasing the application of spirooxazine compounds in environmental monitoring and safety assessments (Pattaweepaiboon et al., 2020).

Chemical Reactions and Mechanistic Studies

  • The chemistry of indoleninones and their reactions with diazomethane have been explored to produce spiro[3H-indole-3,2'-oxirans] and related compounds. These studies contribute to the understanding of reaction mechanisms and the development of new synthetic methods for spiro-compounds (Baker & Duke, 1976).

Synthetic Pathways and Methodologies

  • Research on spirooxindoles and their synthesis through multi-component reactions highlights the versatility of these compounds in constructing complex molecular structures. Such methodologies pave the way for the synthesis of a wide range of spiro-compounds with potential applications in medicinal chemistry and material science (Sun et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Indole derivatives are found in a wide range of natural products and pharmaceuticals that exhibit important biological activities .

Safety and Hazards

The safety and hazards would also depend on the specific structure and properties of the compound. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. The development of sustainable methodologies for the synthesis of complex indole derivatives is a significant area of interest in organic chemistry .

Properties

IUPAC Name

7-methoxyspiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-16-10-4-2-3-9-11(10)14-12(15)13(9)5-7-17-8-6-13/h2-4H,5-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTWSFXBZHNGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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